molecular formula C24H26N4O3 B2772280 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1286721-29-6

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2772280
CAS No.: 1286721-29-6
M. Wt: 418.497
InChI Key: REPHCGZNSNXNHS-UHFFFAOYSA-N
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Description

The compound “2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide” is a complex organic molecule. It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . The reaction mixture is then cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .


Molecular Structure Analysis

The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol . This reaction is facilitated by the addition of concentrated hydrochloric acid and heating to reflux .

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies have investigated the pharmacokinetics and metabolism of compounds structurally related to 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide. For example, the bioequivalence of tablet and capsule formulations of nonsteroidal anti-inflammatory compounds, including those with methoxyphenyl groups, has been evaluated to understand their absorption and metabolism in the human body (Annunziato & di Renzo, 1993). Similarly, the metabolism of acetaminophen, another compound with a methoxyphenyl group, has been extensively studied, highlighting the complex metabolic pathways involved in processing these types of molecules (Mrochek et al., 1974).

Therapeutic Applications and Effects

Research on related compounds has also explored their therapeutic applications and effects. For instance, the effects of paracetamol (acetaminophen) on various enzyme activities and oxidative stress in humans have been studied to understand its potential beyond pain relief and fever reduction. These studies have shed light on the drug's interaction with enzyme families like cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), and its impact on oxidative stress and inflammation (Trettin et al., 2014).

Diagnostic and Research Tools

Compounds with the methoxyphenyl group have also been utilized as diagnostic and research tools. For example, 11C-DPA-713, a novel radioligand for positron emission tomography (PET) imaging, binds to the translocator protein (TSPO) with high affinity, allowing for the assessment of neuroinflammation in humans (Endres et al., 2009). This highlights the potential of related compounds in advancing neuroimaging and understanding neurological conditions.

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . Additionally, its potential as an antiviral, anticancer, antioxidant, and antimicrobial agent could be investigated .

Properties

IUPAC Name

2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-27-14-13-19-18(15-27)24(30)28(23(26-19)17-9-5-4-6-10-17)16-22(29)25-20-11-7-8-12-21(20)31-2/h4-12H,3,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHCGZNSNXNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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